![molecular formula C13H15NO5 B598254 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid CAS No. 135782-21-7](/img/structure/B598254.png)
4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid
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Overview
Description
“4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid” is an organic compound with the molecular formula C13H15NO5 . It is a solid or semi-solid substance . It is a derivative of morpholine .
Molecular Structure Analysis
Carboxylic acids, including “4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid”, have a carbonyl group (C=O) and a hydroxyl group (OH) attached to the same carbon atom . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the molecule a trigonal planar shape around the carbonyl carbon .Chemical Reactions Analysis
Carboxylic acids can undergo various reactions, including reactions involving the O-H bond (such as acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile), decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis
“4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid” is a solid or semi-solid substance . Its molecular weight is 265.26 . Carboxylic acids, including “4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid”, are weak acids . They can form carboxylate salts and can be converted into various derivatives .Scientific Research Applications
Molecular and Crystal Structure Analysis
The structural analysis of compounds similar to 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid, such as 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, has been conducted through X-ray structural examination. This analysis revealed the anti-conformation of the carboxylic group, which is stabilized by an intramolecular hydrogen bond. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including material science and pharmaceuticals (Mironova et al., 2012).
Enantioselective Synthesis and Pharmaceutical Applications
The enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids, which share a structural motif with 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid, has been explored. This process involves a highly selective enzyme-catalyzed kinetic resolution, leading to the efficient and stereoselective production of reboxetine analogs. Such synthetic strategies highlight the potential of these compounds in the development of novel pharmaceutical agents (Fish et al., 2009).
Palladium-Catalyzed Decarboxylative Cycloaddition
Research has also focused on the use of palladium-catalyzed decarboxylative [4 + 2]-cycloaddition reactions involving carboxylic acids, including those related to 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid. This method allows for the efficient synthesis of compounds with complex structures, such as 3,4-dihydroquinolin-2-ones, demonstrating the versatility of these acids in organic synthesis (Jin et al., 2018).
Green Synthesis Approaches
The electrochemical synthesis of compounds incorporating the morpholine moiety, akin to 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid, represents a green and sustainable approach to chemical synthesis. This method, which involves the electrochemical oxidation of morpholine derivatives, offers a one-pot procedure for creating biologically significant compounds, underscoring the environmental benefits of such synthetic routes (Nematollahi & Esmaili, 2010).
Safety and Hazards
properties
IUPAC Name |
4-phenylmethoxycarbonylmorpholine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQCLRKABAZVMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259610 |
Source
|
Record name | 4-(Phenylmethyl) 2,4-morpholinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | |
CAS RN |
135782-21-7 |
Source
|
Record name | 4-(Phenylmethyl) 2,4-morpholinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135782-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Phenylmethyl) 2,4-morpholinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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